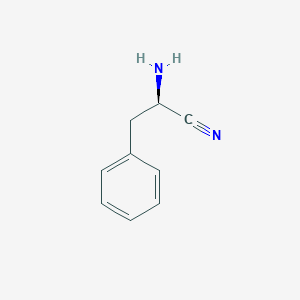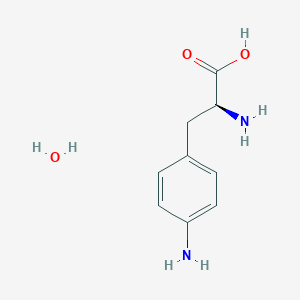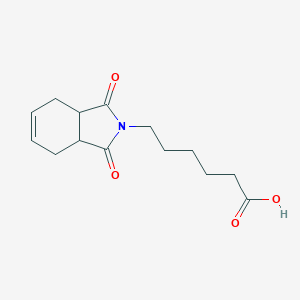
1,3,3a,4,7,7a-Hexahydro-1,3-dioxo-2H-isoindole-2-hexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,3a,4,7,7a-Hexahydro-1,3-dioxo-2H-isoindole-2-hexanoic acid (HDIH) is a cyclic dipeptide that has gained attention in recent years due to its potential use as a therapeutic agent. HDIH has been shown to have various biochemical and physiological effects, making it a promising candidate for research in several fields.
Wirkmechanismus
The exact mechanism of action of 1,3,3a,4,7,7a-Hexahydro-1,3-dioxo-2H-isoindole-2-hexanoic acid is not fully understood. However, it has been suggested that 1,3,3a,4,7,7a-Hexahydro-1,3-dioxo-2H-isoindole-2-hexanoic acid may exert its effects by modulating various signaling pathways in cells. For example, 1,3,3a,4,7,7a-Hexahydro-1,3-dioxo-2H-isoindole-2-hexanoic acid has been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. Additionally, 1,3,3a,4,7,7a-Hexahydro-1,3-dioxo-2H-isoindole-2-hexanoic acid has been shown to activate the Nrf2/ARE pathway, which is involved in cellular defense against oxidative stress.
Biochemische Und Physiologische Effekte
1,3,3a,4,7,7a-Hexahydro-1,3-dioxo-2H-isoindole-2-hexanoic acid has been found to have various biochemical and physiological effects. For example, 1,3,3a,4,7,7a-Hexahydro-1,3-dioxo-2H-isoindole-2-hexanoic acid has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase. 1,3,3a,4,7,7a-Hexahydro-1,3-dioxo-2H-isoindole-2-hexanoic acid has also been found to have antioxidant activity, which may contribute to its neuroprotective effects. Additionally, 1,3,3a,4,7,7a-Hexahydro-1,3-dioxo-2H-isoindole-2-hexanoic acid has been shown to have anti-inflammatory effects in animal models of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1,3,3a,4,7,7a-Hexahydro-1,3-dioxo-2H-isoindole-2-hexanoic acid in lab experiments is its relatively simple synthesis method. Additionally, 1,3,3a,4,7,7a-Hexahydro-1,3-dioxo-2H-isoindole-2-hexanoic acid has been shown to have various biochemical and physiological effects, making it a promising candidate for research in several fields. However, one limitation of using 1,3,3a,4,7,7a-Hexahydro-1,3-dioxo-2H-isoindole-2-hexanoic acid in lab experiments is its limited solubility in water, which may make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1,3,3a,4,7,7a-Hexahydro-1,3-dioxo-2H-isoindole-2-hexanoic acid. One area of interest is the potential use of 1,3,3a,4,7,7a-Hexahydro-1,3-dioxo-2H-isoindole-2-hexanoic acid in cancer treatment. Further studies are needed to determine the exact mechanism of action of 1,3,3a,4,7,7a-Hexahydro-1,3-dioxo-2H-isoindole-2-hexanoic acid on cancer cells and to optimize its cytotoxic effects. Additionally, 1,3,3a,4,7,7a-Hexahydro-1,3-dioxo-2H-isoindole-2-hexanoic acid may have potential as a neuroprotective agent in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Further studies are needed to determine the optimal dosing and administration of 1,3,3a,4,7,7a-Hexahydro-1,3-dioxo-2H-isoindole-2-hexanoic acid in these contexts. Finally, 1,3,3a,4,7,7a-Hexahydro-1,3-dioxo-2H-isoindole-2-hexanoic acid may have potential as an antimicrobial agent, and further studies are needed to determine its efficacy against various bacterial strains.
Synthesemethoden
1,3,3a,4,7,7a-Hexahydro-1,3-dioxo-2H-isoindole-2-hexanoic acid can be synthesized through a variety of methods, including the reaction of hexanoic acid with isocyanate and subsequent cyclization. Another method involves the reaction of hexanoic acid with an amino acid derivative, followed by cyclization. Both of these methods have been used to successfully synthesize 1,3,3a,4,7,7a-Hexahydro-1,3-dioxo-2H-isoindole-2-hexanoic acid.
Wissenschaftliche Forschungsanwendungen
1,3,3a,4,7,7a-Hexahydro-1,3-dioxo-2H-isoindole-2-hexanoic acid has been studied for its potential use in various scientific research areas, including cancer research, neuroprotection, and antimicrobial activity. One study found that 1,3,3a,4,7,7a-Hexahydro-1,3-dioxo-2H-isoindole-2-hexanoic acid had cytotoxic effects on cancer cells, making it a potential candidate for cancer treatment. Additionally, 1,3,3a,4,7,7a-Hexahydro-1,3-dioxo-2H-isoindole-2-hexanoic acid has been shown to have neuroprotective effects in animal models of stroke, suggesting its potential use in the treatment of neurological disorders. 1,3,3a,4,7,7a-Hexahydro-1,3-dioxo-2H-isoindole-2-hexanoic acid has also been found to have antimicrobial activity against various bacterial strains.
Eigenschaften
CAS-Nummer |
4887-51-8 |
|---|---|
Produktname |
1,3,3a,4,7,7a-Hexahydro-1,3-dioxo-2H-isoindole-2-hexanoic acid |
Molekularformel |
C14H19NO4 |
Molekulargewicht |
265.3 g/mol |
IUPAC-Name |
6-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)hexanoic acid |
InChI |
InChI=1S/C14H19NO4/c16-12(17)8-2-1-5-9-15-13(18)10-6-3-4-7-11(10)14(15)19/h3-4,10-11H,1-2,5-9H2,(H,16,17) |
InChI-Schlüssel |
IACNEMHLZLHRPW-UHFFFAOYSA-N |
SMILES |
C1C=CCC2C1C(=O)N(C2=O)CCCCCC(=O)O |
Kanonische SMILES |
C1C=CCC2C1C(=O)N(C2=O)CCCCCC(=O)O |
Andere CAS-Nummern |
4887-51-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



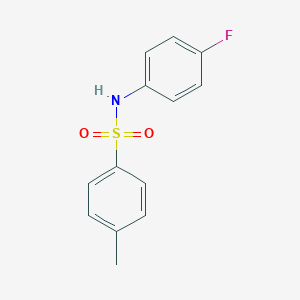
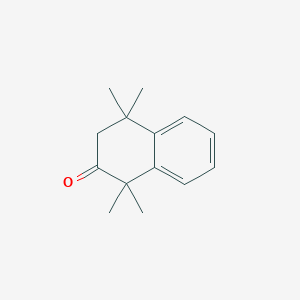

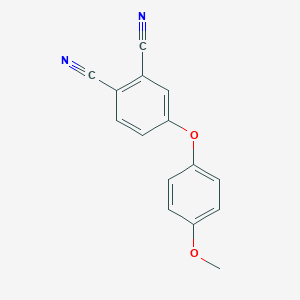
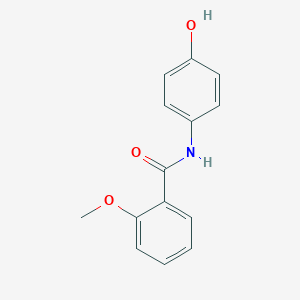

![[3,4'-Bipyridine]-5-carboxylic acid](/img/structure/B186158.png)

![1'-Benzylspiro[5,11-dihydroindolo[3,2-c]quinoline-6,4'-piperidine]](/img/structure/B186163.png)


